molecular formula C12H23NO2 B14011165 2-Butoxy-N-cyclohexylacetamide CAS No. 7508-37-4

2-Butoxy-N-cyclohexylacetamide

Cat. No.: B14011165
CAS No.: 7508-37-4
M. Wt: 213.32 g/mol
InChI Key: QSANILXNFGLBND-UHFFFAOYSA-N
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Description

Acetamide, 2-butoxy-N-cyclohexyl- is an organic compound with the molecular formula C12H23NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclohexyl group, and the acetamide nitrogen is substituted with a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-butoxy-N-cyclohexyl- typically involves the reaction of cyclohexylamine with butyl acetate in the presence of a catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the carbonyl carbon of butyl acetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2-butoxy-N-cyclohexyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-butoxy-N-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

Acetamide, 2-butoxy-N-cyclohexyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, 2-butoxy-N-cyclohexyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-cyclohexyl-: Similar structure but lacks the butoxy group.

    2-butoxyacetamide: Similar structure but lacks the cyclohexyl group.

    N-cyclohexylacetamide: Another derivative with a different substitution pattern.

Uniqueness

Acetamide, 2-butoxy-N-cyclohexyl- is unique due to the presence of both the butoxy and cyclohexyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

7508-37-4

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2-butoxy-N-cyclohexylacetamide

InChI

InChI=1S/C12H23NO2/c1-2-3-9-15-10-12(14)13-11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,13,14)

InChI Key

QSANILXNFGLBND-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(=O)NC1CCCCC1

Origin of Product

United States

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